molecular formula C15H9Cl2N3O2 B2716476 3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 888415-01-8

3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2716476
CAS No.: 888415-01-8
M. Wt: 334.16
InChI Key: AJJHBUGGLDGQCQ-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound of significant interest in antimicrobial research and development. It belongs to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, which are recognized in the scientific literature as privileged scaffolds for the creation of novel antibacterial agents . Compounds within this structural class have demonstrated potent activity against challenging bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with some analogs showing remarkably low minimum inhibitory concentrations (MICs) and a low propensity for resistance development . Research into the mechanism of action of closely related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides indicates that they can function as multitargeting antibiotics . Their biological activity may involve the regulation of essential bacterial processes such as menaquinone biosynthesis, the function of replication proteins like DnaX, and the induction of iron starvation, which collectively contribute to bacterial cell death . Furthermore, some of these compounds have been shown to possess the ability to depolarize bacterial membranes . This product is intended for research applications only, providing scientists with a valuable tool for investigating new pathways in antibacterial drug discovery. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJHBUGGLDGQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with benzamide: The oxadiazole intermediate is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro groups can be substituted by nucleophiles.

    Oxidation and reduction reactions: The oxadiazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution reactions: Products include derivatives where the chloro groups are replaced by other functional groups.

    Oxidation and reduction reactions: Products include various oxidized or reduced forms of the oxadiazole ring.

Scientific Research Applications

3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights structural variations in analogous compounds and their impact on properties:

Compound Name Molecular Formula Substituents (Benzamide/Oxadiazole) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound C₁₅H₉Cl₂N₃O₂ 3-Cl-Benzamide; 4-Cl-Ph-Oxadiazole 334.16 Anti-inflammatory, moderate solubility
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide (OZE-III) C₁₃H₁₄ClN₃O₂ Pentanamide; 4-Cl-Ph-Oxadiazole 279.72 Antimicrobial (S. aureus biofilm)
3-Chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide (CT1-115) C₁₅H₉ClFN₃O₂ 3-Cl-Benzamide; 4-F-Ph-Oxadiazole 317.70 Broad-spectrum antibiotic candidate
4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (Compound 3) C₁₅H₉Cl₂N₃O₂ 4-Cl-Benzamide; 4-Cl-Ph-Oxadiazole 334.16 Anti-inflammatory (lower activity vs. target)
4-Fluoro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide C₁₅H₉ClFN₃O₂ 4-F-Benzamide; 4-Cl-Ph-Oxadiazole 317.70 Lipinski-compliant (log P <5)

Key Observations :

  • Chlorine vs. Fluorine Substitution: The 3-Cl substituent on the benzamide ring (target compound) enhances anti-inflammatory activity compared to 4-Cl analogs (e.g., Compound 3 in ).
  • Oxadiazole Modifications : Replacing the benzamide with aliphatic chains (e.g., OZE-III) reduces molecular weight and shifts activity toward biofilm inhibition .
  • Lipophilicity : Fluorinated derivatives (log P ~3.5–4.2) comply with Lipinski’s rule, whereas bulkier substituents (e.g., OZE-II in , log P >5) face bioavailability challenges .

Biological Activity

3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the benzamide class, characterized by a unique structure that includes a benzamide core and a 1,3,4-oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring through the reaction of hydrazine derivatives with carboxylic acids under dehydrating conditions.
  • Coupling with benzamide , using 3-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating related oxadiazole derivatives found that they demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that oxadiazole derivatives can inhibit cell proliferation in cancer cell lines. For instance, one study highlighted that oxadiazole-based compounds inhibited RET kinase activity, which is crucial in certain cancers . The specific mechanisms often involve the inhibition of key enzymes or receptors associated with tumor growth.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for anti-inflammatory effects. Compounds within this class are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The exact mechanism of action for this compound varies depending on the biological context. Generally, it involves:

  • Enzyme Inhibition: Targeting specific enzymes involved in disease pathways.
  • Receptor Modulation: Interacting with receptors that play roles in inflammation and cancer progression.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological Activity
3-chloro-N-(4-chlorophenyl)benzamideLacks oxadiazole ringModerate anti-inflammatory effects
5-(4-chlorophenyl)-1,3,4-oxadiazoleContains oxadiazole but no benzamideStrong antimicrobial activity
3-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamideContains thiadiazole instead of oxadiazoleEnhanced anticancer properties

Case Studies

Case Study 1: Anticancer Activity
A recent study evaluated a series of oxadiazole derivatives for their ability to inhibit RET kinase activity in various cancer cell lines. Among these derivatives, those structurally related to this compound showed promising results in reducing cell viability and inducing apoptosis .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of similar compounds against resistant bacterial strains. The results indicated that certain oxadiazole derivatives exhibited significant bactericidal effects at low concentrations .

Q & A

Q. Optimization tips :

  • Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of benzoyl chloride to amine).
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted substrates.
  • Typical yields range from 35–60% for final coupling steps .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • NMR spectroscopy :
    • ¹H NMR : Confirm aromatic proton environments (e.g., δ 7.25–7.79 ppm for substituted phenyl groups) .
    • ¹³C NMR : Identify carbonyl (C=O, ~167 ppm) and oxadiazole ring carbons (~122–138 ppm) .
  • IR spectroscopy : Detect C=N (1681 cm⁻¹) and C-O-C (1066 cm⁻¹) stretching .
  • X-ray crystallography : Resolve bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles to confirm spatial configuration .
  • HPLC : Assess purity (>95% via C18 column, acetonitrile/water mobile phase) .

Advanced: How can conflicting reports on antifungal activity (e.g., Sporothrix vs. Candida auris) be systematically addressed?

Q. Experimental design :

  • Strain-specific assays : Test activity across clinical isolates under standardized CLSI/M38-A2 protocols .
  • Dose-response curves : Compare IC₅₀ values (e.g., <0.5 μM for Sporothrix vs. 20 μM for C. auris) .
  • Mechanistic studies :
    • Perform time-kill assays to differentiate fungistatic vs. fungicidal effects.
    • Use transcriptomics to identify target pathways (e.g., ergosterol biosynthesis inhibition) .

Resolution : Strain-specific membrane permeability or efflux pump activity may explain discrepancies .

Advanced: What strategies optimize crystal structure refinement for this compound using SHELX software?

Q. Methodology :

  • Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and ω-scans. Apply multi-scan absorption corrections (SADABS) .
  • Refinement in SHELXL :
    • Assign anisotropic displacement parameters (ADPs) for non-hydrogen atoms.
    • Constrain H-atoms using riding models.
    • Validate with R-factor convergence (<0.05) and electron density residual maps .

Example : A monoclinic P2₁/c space group was resolved with Z=4, V=2700.7 ų for a nickel complex analog .

Advanced: How can computational tools predict pharmacokinetic properties (e.g., LogP, Lipinski compliance)?

Q. Workflow :

  • LogP calculation : Use Molinspiration or ACD/Labs software with atom-based contributions.
  • Lipinski’s Rule of Five :
    • Molecular weight: 362.2 g/mol (passes <500).
    • LogP: ~3.2 (acceptable <5).
    • Hydrogen bond donors/acceptors: 1/4 (passes thresholds) .
  • Validation : Compare with experimental LogP data from reverse-phase HPLC retention times.

Advanced: Which structural modifications enhance antitumor activity in SAR studies?

Q. Key findings :

  • Substituent effects :
    • Electron-withdrawing groups (e.g., -CF₃ at benzamide) improve cytotoxicity (IC₅₀ <10 μM in MCF-7 cells) .
    • Oxadiazole thioether derivatives show 10-fold higher activity than sulfonamide analogs .
  • Methodology :
    • Synthesize analogs via nucleophilic substitution (e.g., Br→SCH₃).
    • Test in vitro against cancer cell lines (MTT assay) and validate via apoptosis markers (Annexin V/PI) .

Advanced: How can intermediate instability during synthesis be mitigated?

Q. Solutions :

  • Protection strategies : Use Boc groups for amine intermediates to prevent oxidation.
  • Low-temperature reactions : Perform coupling steps at 0–5°C to suppress side reactions.
  • In situ monitoring : Employ FT-IR to detect reactive intermediates (e.g., acyl chloride formation) .

Advanced: What crystallographic metrics indicate high-quality structural data?

Q. Metrics :

  • R-factor : <0.05 for single-crystal data.
  • Data-to-parameter ratio : >15:1 to avoid overfitting.
  • RMS deviations :
    • Bond lengths: <0.02 Å.
    • Angles: <2° .

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